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molecular formula C12H10Cl2O2 B8413772 5-(3,4-Dichlorophenyl)-alpha-methylfurfuryl Alcohol

5-(3,4-Dichlorophenyl)-alpha-methylfurfuryl Alcohol

Cat. No. B8413772
M. Wt: 257.11 g/mol
InChI Key: IBEWWBJJNVHHAW-UHFFFAOYSA-N
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Patent
US03931247

Procedure details

Sodium Borohydride (1.5 g, 0.04 mole) was added in portions to a stirred mixture of 15 g (0.059 mole) of 5-(3,4-dichlorophenyl)-2-furyl methyl ketone and 125 ml of MeOH at 15°-20° over 30 minutes. The mixture was stirred at ambient temperature for 3 hours. Some insoluble material was removed by filtration and set aside. The filtrate was poured into 300 ml of ice-H2O mixture and made acidic with dilute HCl. The oil which was deposited solidified and was collected by filtration. Recrystallization from n-hexane gave 11 g (73%) of title compound, m.p. 82.5°-83.5°.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Yield
73%

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[CH3:3][C:4]([C:6]1[O:7][C:8]([C:11]2[CH:16]=[CH:15][C:14]([Cl:17])=[C:13]([Cl:18])[CH:12]=2)=[CH:9][CH:10]=1)=[O:5]>CO>[Cl:18][C:13]1[CH:12]=[C:11]([C:8]2[O:7][C:6]([CH:4]([OH:5])[CH3:3])=[CH:10][CH:9]=2)[CH:16]=[CH:15][C:14]=1[Cl:17] |f:0.1|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
15 g
Type
reactant
Smiles
CC(=O)C=1OC(=CC1)C1=CC(=C(C=C1)Cl)Cl
Name
Quantity
125 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at ambient temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Some insoluble material was removed by filtration
ADDITION
Type
ADDITION
Details
The filtrate was poured into 300 ml of ice-H2O mixture
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
Recrystallization from n-hexane

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)C1=CC=C(C(C)O)O1
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 72.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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